

# 2-Iodo-3,5-dimethoxybenzaldehyde CAS number

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## Compound of Interest

Compound Name:	2-Iodo-3,5-dimethoxybenzaldehyde
CAS No.:	71202-01-2
Cat. No.:	B3386212

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Title: **2-Iodo-3,5-dimethoxybenzaldehyde** (CAS: 71202-01-2): A Technical Guide to Its Synthetic Utility and Handling

## Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized aromatic building blocks are the cornerstone of assembling complex molecular architectures. **2-Iodo-3,5-dimethoxybenzaldehyde** (CAS: 71202-01-2) represents a uniquely versatile synthon. By combining an electrophilic formyl group, two electron-donating methoxy groups, and a heavy halogen (iodine) primed for transition-metal-catalyzed cross-coupling, this compound serves as a critical intermediate in the total synthesis of bioactive natural products, bis-tetrahydroisoquinolines, and highly substituted phenanthrenequinones.

This guide provides an in-depth technical analysis of **2-iodo-3,5-dimethoxybenzaldehyde**, detailing its physicochemical profile, mechanistic utility, and field-proven experimental protocols.

## Chemical Identity & Physicochemical Profiling

Accurate identification and understanding of the physical properties of **2-iodo-3,5-dimethoxybenzaldehyde** are essential for reaction design, stoichiometric precision, and safe handling[1].

Property	Specification / Value
Chemical Name	2-Iodo-3,5-dimethoxybenzaldehyde
CAS Registry Number	71202-01-2
Molecular Formula	C9H9IO3
Molecular Weight	292.07 g/mol
MDL Number	MFCD28793250
SMILES String	<chem>O=Cc1cc(OC)cc(OC)c1I</chem>
Purity Standard	>95% (Typical commercial specification)
Storage Requirements	2-8°C, inert atmosphere (Ar/N2), protect from light

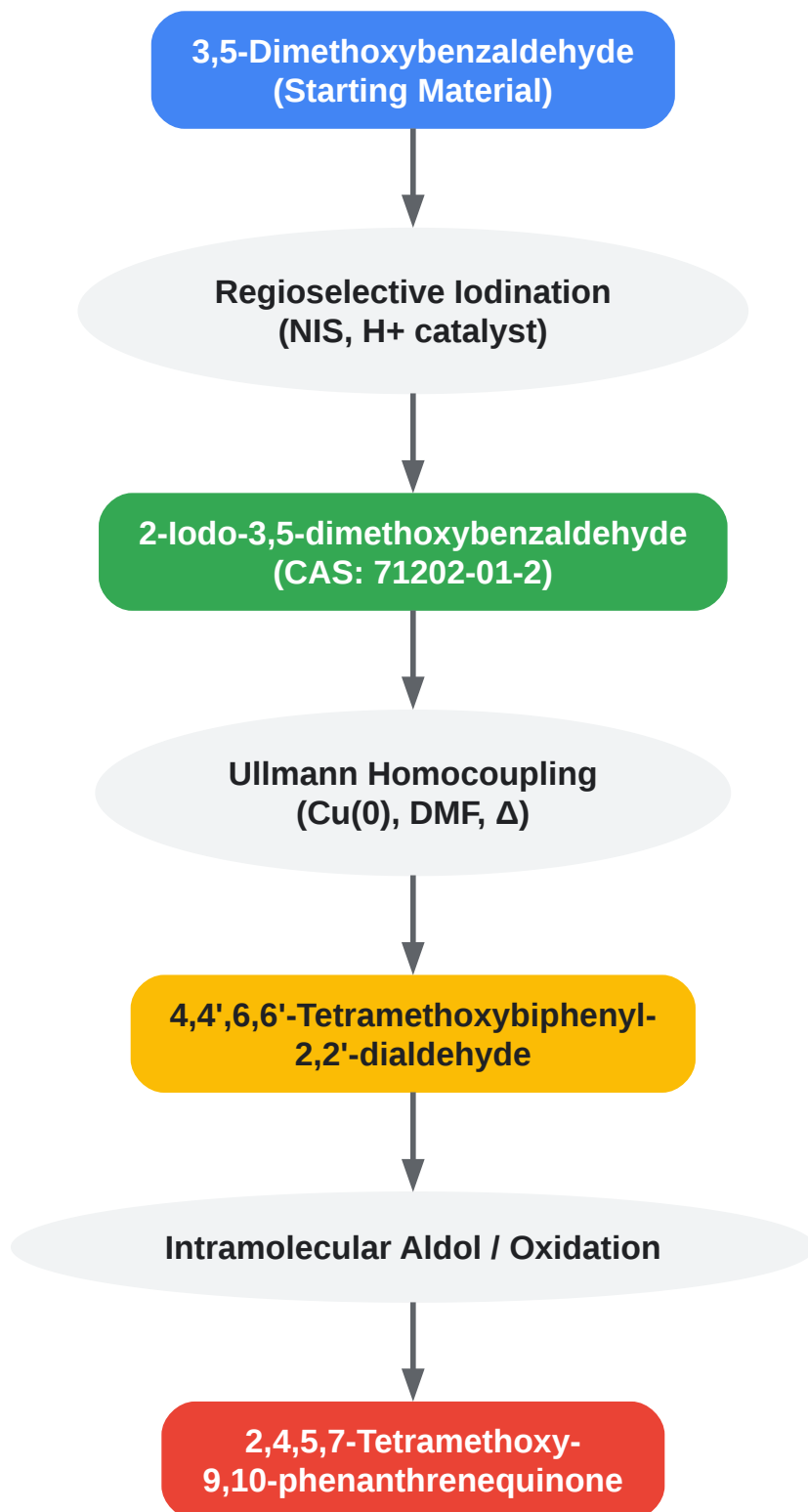
## Mechanistic Role in Complex Molecule Synthesis

The strategic value of **2-iodo-3,5-dimethoxybenzaldehyde** lies in its orthogonal reactivity. The iodine atom at the 2-position is sterically hindered but electronically activated for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(0)).

Pathway to Phenanthrenequinones: A hallmark application of this compound is its use in synthesizing highly substituted biphenyls. Under Ullmann coupling conditions, **2-iodo-3,5-dimethoxybenzaldehyde** undergoes homocoupling to yield 4,4',6,6'-tetramethoxybiphenyl-2,2'-dialdehyde[2]. This biphenyl derivative is a privileged precursor; subsequent intramolecular cyclization and oxidation readily afford 2,4,5,7-tetramethoxy-9,10-phenanthrenequinone[2]. These phenanthrenequinone scaffolds are vital for developing bis-tetrahydroisoquinoline alkaloids and other therapeutic agents.

## Visualizing the Synthetic Pathway

The following workflow illustrates the logical progression from a simple benzaldehyde precursor through **2-iodo-3,5-dimethoxybenzaldehyde** to a complex polycyclic system.



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Synthetic workflow from 3,5-dimethoxybenzaldehyde to complex phenanthrenequinones.

## Experimental Protocols & Causality

### Protocol A: Electrophilic Iodination to Access 2-Iodo-3,5-dimethoxybenzaldehyde

- Objective: Regioselective functionalization of 3,5-dimethoxybenzaldehyde.
- Causality & Mechanism: The two methoxy groups strongly activate the aromatic ring toward electrophilic aromatic substitution. While the formyl group is deactivating, the synergistic ortho/para directing effects of the methoxy groups dictate the regiochemistry. Using N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) generates a highly electrophilic iodonium species ( $I^+$ ), which selectively attacks the sterically accessible activated positions.
- Step-by-Step Method:
  - Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv) in anhydrous acetonitrile under an argon atmosphere.
  - Add NIS (1.1 equiv) in a single portion at 0°C. Note: Shield the reaction flask from ambient light to prevent radical side reactions.
  - Dropwise add TFA (0.1 equiv). The acid catalyzes the polarization of the N-I bond in NIS.
  - Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
  - Quench with saturated aqueous sodium thiosulfate ( $Na_2S_2O_3$ ) to reduce any unreacted iodine species, preventing over-iodination during workup.
  - Extract with ethyl acetate, dry over anhydrous  $Na_2SO_4$ , and purify via flash column chromatography.

- Self-Validation: Success is confirmed via  $^1\text{H-NMR}$ . The disappearance of the symmetrical aromatic proton signals of the starting material and the emergence of two distinct singlet resonances in the aromatic region confirm the loss of symmetry and successful mono-iodination.

## Protocol B: Ullmann Homocoupling to Biphenyl-2,2'-dialdehyde

- Objective: Synthesis of 4,4',6,6'-tetramethoxybiphenyl-2,2'-dialdehyde[2].
- Causality & Mechanism: The Ullmann reaction relies on the oxidative addition of Cu(0) into the C-I bond. Because the iodine in **2-iodo-3,5-dimethoxybenzaldehyde** is flanked by a formyl and a methoxy group, the steric bulk requires elevated temperatures and highly active copper to drive the formation of the organocopper intermediate.
- Step-by-Step Method:
  - Copper Activation: Wash copper bronze powder sequentially with 2% iodine in acetone, 1M HCl, distilled water, and absolute ethanol, then dry under vacuum. Causality: This removes the passivating CuO layer, exposing the reactive Cu(0) surface necessary for electron transfer.
  - Dissolve **2-iodo-3,5-dimethoxybenzaldehyde** in anhydrous dimethylformamide (DMF) in a flame-dried Schlenk flask.
  - Add the freshly activated copper powder (3.0 equiv).
  - Heat the suspension to 130°C under a strict argon atmosphere for 12-16 hours.
  - Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove insoluble copper salts.
  - Wash the filtrate with brine to remove DMF, dry, and concentrate.
- Self-Validation: The reaction's success is validated by Mass Spectrometry (showing the dimerized mass [2M - 2I]) and FTIR (retention of the sharp C=O stretch at  $\sim 1680\text{ cm}^{-1}$ , confirming the aldehyde survived the thermal conditions).

## Storage, Stability, and Handling (E-E-A-T)

Maintaining the structural integrity of **2-iodo-3,5-dimethoxybenzaldehyde** requires strict adherence to specific storage protocols[3].

- **Light Sensitivity:** The compound must be stored in the dark. Aryl iodides are susceptible to photolytic homolytic cleavage. Exposure to UV/visible light breaks the relatively weak C-I bond (~65 kcal/mol), generating highly reactive aryl radicals and liberating elemental iodine gas, which manifests as a progressive yellow/brown discoloration of the material.
- **Oxidation Risk:** As an aldehyde, it is prone to auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen, converting the formyl group into a carboxylic acid (2-iodo-3,5-dimethoxybenzoic acid). Therefore, storage under an inert atmosphere (Argon or Nitrogen) at 2-8°C is mandatory to suppress both oxidative and thermal degradation pathways[3].

## References

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## Sources

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